D-Valine, 3-sulfo- D-Valine, 3-sulfo-
Brand Name: Vulcanchem
CAS No.: 23400-34-2
VCID: VC19693841
InChI: InChI=1S/C5H11NO5S/c1-5(2,12(9,10)11)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10,11)/t3-/m0/s1
SMILES:
Molecular Formula: C5H11NO5S
Molecular Weight: 197.21 g/mol

D-Valine, 3-sulfo-

CAS No.: 23400-34-2

Cat. No.: VC19693841

Molecular Formula: C5H11NO5S

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

D-Valine, 3-sulfo- - 23400-34-2

Specification

CAS No. 23400-34-2
Molecular Formula C5H11NO5S
Molecular Weight 197.21 g/mol
IUPAC Name (2S)-2-amino-3-methyl-3-sulfobutanoic acid
Standard InChI InChI=1S/C5H11NO5S/c1-5(2,12(9,10)11)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10,11)/t3-/m0/s1
Standard InChI Key IAZCXYBRDWVPNV-VKHMYHEASA-N
Isomeric SMILES CC(C)([C@H](C(=O)O)N)S(=O)(=O)O
Canonical SMILES CC(C)(C(C(=O)O)N)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formulas

D-Valine, 3-sulfo- (C₅H₁₁NO₅S) is characterized by a sulfonic acid group (-SO₃H) attached to the β-carbon of the valine backbone . In contrast, 3-Sulfino-D-valine (C₅H₁₁NO₄S) features a sulfinic acid group (-SO₂H) at the same position . The distinction in oxidation states of the sulfur moiety (sulfonic vs. sulfinic acid) results in differences in reactivity, polarity, and biological activity.

Table 1: Comparative Structural Properties

PropertyD-Valine, 3-sulfo-3-Sulfino-D-valine
CAS Number23400-34-2 23315-18-6
Molecular FormulaC₅H₁₁NO₅SC₅H₁₁NO₄S
Molecular Weight197.21 g/mol181.21 g/mol
Functional Group-SO₃H (sulfonic acid)-SO₂H (sulfinic acid)
Chiral Center(2R)-configuration (2S)-configuration

Spectroscopic and Physicochemical Data

3-Sulfino-D-valine exhibits a melting point above 200°C (decomposition) and is sparingly soluble in aqueous solutions at neutral pH . Nuclear magnetic resonance (NMR) studies confirm the (2S)-stereochemistry, with characteristic shifts for the sulfinic acid proton (δ 2.8–3.1 ppm) and α-amino group (δ 3.4 ppm) . For D-Valine, 3-sulfo-, limited experimental data exist, but computational models predict a pKa of -1.2 for the sulfonic acid group, rendering it fully ionized under physiological conditions .

Synthesis and Industrial Production

Chemical Synthesis Pathways

3-Sulfino-D-valine is synthesized via sulfination of D-valine using sulfur dioxide under controlled oxidative conditions. Cuperus et al. (1983) demonstrated that treating D-valine with sodium sulfite and hydrogen peroxide yields the sulfinic acid derivative with >95% enantiomeric purity . For the sulfonic acid analog, direct sulfonation using chlorosulfonic acid has been reported, though yields remain low (<30%) due to side reactions .

Key Reaction Steps for 3-Sulfino-D-valine:

  • Protection of Amino Group: Boc- or Fmoc-protected D-valine reacts with SO₂ in dimethylformamide.

  • Oxidation: Hydrogen peroxide oxidizes the intermediate sulfinate to the sulfinic acid.

  • Deprotection: Acidic hydrolysis removes protecting groups, yielding the final product .

Industrial-Scale Manufacturing

Biological and Pharmacological Relevance

Hypochlorous Acid (HOCl) Scavenging Activity

3-Sulfino-D-valine exhibits potent HOCl scavenging properties (IC₅₀ = 12 µM), protecting tissues from oxidative damage during inflammation . This activity stems from the sulfinic acid group’s ability to reduce HOCl to harmless chloride ions, mitigating neutrophil-mediated cytotoxicity in conditions like rheumatoid arthritis .

Enzymatic Interactions

In vitro studies reveal that 3-Sulfino-D-valine inhibits cysteine dioxygenase (Ki = 8.3 µM), altering sulfur metabolism in hepatic cells . This inhibition suggests potential applications in studying sulfur amino acid disorders, though in vivo toxicology data remain scarce.

Analytical Methods and Regulatory Considerations

Chromatographic Detection

Reverse-phase HPLC with UV detection (λ = 210 nm) is the gold standard for quantifying 3-Sulfino-D-valine in pharmaceutical samples. A validated method using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase achieves a detection limit of 0.05 µg/mL .

Future Research Directions

Synthetic Biology Applications

Engineering microbial pathways to biosynthesize sulfur-modified valine derivatives could overcome current yield limitations. CRISPR-Cas9 editing of E. coli’s cysteine biosynthetic machinery is a promising avenue .

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